Enantiomeric Excess >99% Achievable via Biocatalytic Reduction vs. 0% ee for Racemic Chemical Reduction
The (S)-α-bromohydrin was obtained with >99% enantiomeric excess (ee) when the corresponding α-bromoacetophenone (2-bromo-1-(3-methoxyphenyl)ethanone) was reduced by an isolated carbonyl reductase from Candida magnolia (CMCR) in a potassium phosphate buffer/MTBE biphasic system [1]. In contrast, standard chemical reduction using sodium borohydride yields the racemic (±)-2-bromo-1-(3-methoxyphenyl)ethanol with 0% ee [1]. The biocatalytic route thus enables procurement or in-house preparation of enantiomerically pure material suitable for stereospecific downstream transformations.
| Evidence Dimension | Enantiomeric excess |
|---|---|
| Target Compound Data | >99% ee (S)-enantiomer |
| Comparator Or Baseline | Racemic (±)-2-bromo-1-(3-methoxyphenyl)ethanol: 0% ee |
| Quantified Difference | >99 percentage-point difference |
| Conditions | CMCR-catalyzed reduction in potassium phosphate buffer (100 mM, pH 7.0) with 10% (v/v) MTBE co-solvent at 30 °C; chiral HPLC analysis |
Why This Matters
Procurement of material with validated >99% ee ensures stereochemical fidelity in downstream chiral syntheses, eliminating the need for costly chiral separation steps.
- [1] Ren, J.; Dong, W.; Yu, B.; Wu, Q.; Zhu, D. Synthesis of optically active α-bromohydrins via reduction of α-bromoacetophenone analogues catalyzed by an isolated carbonyl reductase. Tetrahedron: Asymmetry 2012, 23, 497–500. DOI: 10.1016/j.tetasy.2012.03.015. View Source
